Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate, with the chemical formula C5H4F6O3, is a compound that combines trifluoromethyl and trifluoroacetamido functional groups. Let’s break down its structure:
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This compound features a trifluoromethyl group (CF3) and a trifluoroacetamido group (CF3C(O)NH2) attached to a propanoate backbone. It finds applications in various fields due to its unique properties.
Preparation Methods
Synthetic Routes:
- One common synthetic route involves the reaction of trifluoroacetic anhydride (CF3C(O))2O with methyl 3-hydroxypropanoate. The trifluoroacetamido group is introduced during this step.
- Another approach is the direct trifluoromethylation of methyl 3-hydroxypropanoate using a trifluoromethylating agent.
Reaction Conditions:
- These reactions typically occur under inert gas atmospheres.
- Catalysts or reagents such as Lewis acids (e.g., BF3) may be employed.
Industrial Production:
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization for yield and purity is crucial.
Chemical Reactions Analysis
Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate undergoes various reactions:
Oxidation: It can be oxidized to form corresponding hydroxy acids.
Reduction: Reduction of the trifluoromethyl group may yield different products.
Substitution: Nucleophilic substitution reactions are possible at the trifluoroacetamido carbon.
Common Reagents and Conditions: These reactions often involve strong acids, bases, or transition metal catalysts.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential biological activity.
Medicine: May serve as a pharmacophore in drug design.
Industry: Employed in the preparation of specialty chemicals.
Mechanism of Action
The precise mechanism by which Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other trifluoromethylated esters or amides.
Uniqueness: Its combination of trifluoromethyl and trifluoroacetamido groups sets it apart.
Properties
Molecular Formula |
C6H5F6NO3 |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C6H5F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h2H,1H3,(H,13,15) |
InChI Key |
RVKBAWWIYIJJSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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